Product packaging for (Difluoromethyl)phosphonic acid(Cat. No.:CAS No. 74963-39-6)

(Difluoromethyl)phosphonic acid

Cat. No.: B14443165
CAS No.: 74963-39-6
M. Wt: 132.003 g/mol
InChI Key: NCEMUOYFYLEORV-UHFFFAOYSA-N
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Description

(Difluoromethyl)phosphonic acid is a versatile organophosphorus compound where a difluoromethyl group (CF2H) is directly bonded to a phosphonic acid functional group. This structure makes it a valuable precursor and building block in synthetic and medicinal chemistry, particularly for the preparation of more complex (difluoromethyl)phosphinic acids and their esters . The CF2H group is a notable bioisostere, meaning it can mimic other functional groups in biological systems. It can act as a lipophilic hydrogen-bond donor, which can enhance the binding affinity and membrane permeability of bioactive molecules . Researchers utilize this compound and its derivatives to create stable analogs of phosphate esters and transition states, which are crucial for designing enzyme inhibitors and probing biochemical pathways . For instance, compounds featuring the difluoromethylphosphinyl moiety have been explored as potent agonists for receptors such as the GABAB receptor, highlighting their relevance in neuroscience and drug discovery . In synthetic applications, the P-H bond of related H-phosphinates can be deprotonated to generate carbanions for subsequent alkylation with electrophiles, enabling the construction of new carbon-carbon bonds . The high electronegativity of the fluorine atoms also increases the electrophilicity of the phosphorus center, which can be exploited in further functionalization reactions, though this can also make certain esters prone to hydrolysis . This chemical is provided For Research Use Only. It is intended for use in laboratory research and development by qualified professionals. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3F2O3P B14443165 (Difluoromethyl)phosphonic acid CAS No. 74963-39-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74963-39-6

Molecular Formula

CH3F2O3P

Molecular Weight

132.003 g/mol

IUPAC Name

difluoromethylphosphonic acid

InChI

InChI=1S/CH3F2O3P/c2-1(3)7(4,5)6/h1H,(H2,4,5,6)

InChI Key

NCEMUOYFYLEORV-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)P(=O)(O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of Difluoromethyl Phosphonic Acid

Established Synthetic Routes for (Difluoromethyl)phosphonic Acid and its Diesters

Traditional methods for synthesizing this compound rely on well-established reactions that form the core of organophosphorus chemistry. These routes typically involve the initial construction of a phosphonate (B1237965) diester, which is subsequently deprotected to yield the target acid.

The Michaelis-Arbuzov reaction is a cornerstone for the formation of carbon-phosphorus bonds. nih.gov The classical reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide, proceeding through a phosphonium (B103445) salt intermediate. jk-sci.comwikipedia.org This intermediate then undergoes dealkylation by the displaced halide ion to form the stable pentavalent phosphonate. wikipedia.orgorganic-chemistry.org

The mechanism is initiated by an Sɴ2 attack of the trivalent phosphorus on the electrophilic carbon of the alkyl halide. wikipedia.org The resulting phosphonium salt is typically unstable and rearranges via a second Sɴ2 reaction where the halide anion attacks one of the phosphite's alkyl groups, yielding the final phosphonate ester and a new alkyl halide. jk-sci.comwikipedia.org

For the synthesis of (difluoromethyl)phosphonate diesters, this reaction would ideally involve a trialkyl phosphite and a halodifluoromethane derivative. However, the scope has limitations. The reactivity of the halide is crucial, with the general trend being R-I > R-Br > R-Cl. jk-sci.com Primary alkyl halides are the most effective substrates, while aryl and vinyl halides are generally unreactive under classical conditions. jk-sci.com A significant challenge is the potential for competing reactions, such as the Perkow reaction, especially when using α-haloketones. wikipedia.org Furthermore, the reaction of trivalent phosphorus compounds with alkyl fluorides can be abnormal. wikipedia.org

Table 1: Michaelis-Arbuzov Reaction Parameters
ParameterDescriptionReactivity/Trend
Phosphorus Reactant Trivalent phosphorus esterHypophosphites > Phosphinites > Phosphites jk-sci.com
Alkyl Halide ElectrophileR-I > R-Br > R-Cl jk-sci.com
Alkyl Group Structure of halidePrimary > Secondary (tertiary often fails) jk-sci.com
Mechanism Two-step Sɴ2 processFormation of phosphonium salt, followed by dealkylation wikipedia.org

The phosphonate diesters synthesized via methods like the Michaelis-Arbuzov reaction are stable precursors that require deprotection to yield the final this compound. The choice of hydrolytic method is critical to ensure clean conversion without degrading the target molecule.

Two primary strategies are widely employed for the dealkylation of phosphonate esters:

Acidic Hydrolysis : This is a general and robust method that involves heating the phosphonate diester with a concentrated strong acid, most commonly hydrochloric acid (HCl). d-nb.info The reaction cleaves the ester groups, which are removed as volatile alkyl halides, leaving the phosphonic acid. The final product can often be purified by recrystallization. d-nb.info

McKenna Procedure : This two-step method offers a milder alternative to strong acid hydrolysis. It involves the reaction of the phosphonate diester with bromotrimethylsilane (B50905) (TMSBr), which converts the dialkyl phosphonate into a bis(trimethylsilyl) phosphonate intermediate. This silylated intermediate is highly susceptible to hydrolysis and is readily cleaved by the addition of an alcohol, typically methanol (B129727), in a subsequent step to afford the pure phosphonic acid. d-nb.info This method is particularly useful when the molecule contains acid-sensitive functional groups.

The hydrolysis of phosphate (B84403) diesters is generally a slow process, but its rate is influenced by factors such as the basicity of the leaving group. rsc.org The mechanism of hydrolysis for diester anions typically involves a bimolecular nucleophilic attack of a water molecule on the phosphorus atom. rsc.org

An alternative strategy for forming the crucial C-P bond involves the use of difluorocarbene (:CF₂). Difluorocarbene is a reactive intermediate that can be trapped by phosphorus nucleophiles. cas.cn A common precursor for generating difluorocarbene is diethyl bromodifluoromethylphosphonate. researchgate.net This compound undergoes facile phosphorus-carbon bond cleavage upon treatment with a base, even at low temperatures, to form a difluorocarbene intermediate. researchgate.net This intermediate can then be trapped by various nucleophiles.

Another approach involves the deprotonation of chlorodifluoromethane (B1668795) (ClCF₂H) with a strong base like lithium hexamethyldisilazide (LiHMDS) to generate a difluoromethyl anion, which can then react with a phosphorus electrophile. nih.gov However, difluoromethyl anions, such as lithiated difluoromethylphosphonates (LiCF₂P(O)(OEt)₂), are thermally unstable and can undergo α-elimination to generate difluorocarbene at temperatures above approximately -40 °C. nih.gov Therefore, reactions involving these anions must be carefully controlled at low temperatures to prevent carbene formation. nih.gov More environmentally friendly sources, such as fluoroform (CHF₃), have also been developed as precursors for difluorocarbene in the presence of a base. acs.org

Modern Catalytic Approaches in (Difluoromethyl)phosphonate Synthesis

To overcome the limitations of classical methods, modern catalytic approaches have been developed, offering milder reaction conditions, broader substrate scope, and improved efficiency. These methods often utilize transition metals or photoredox catalysis to facilitate the challenging C-P bond formation.

Transition metal catalysis has become an indispensable tool in modern organic synthesis, and its application to the synthesis of fluorinated compounds is a rapidly growing field. beilstein-journals.orgnih.gov Palladium and copper catalysts are most commonly employed for the synthesis of (difluoromethyl)phosphonates. nih.govbioorganica.com.ua

These reactions typically follow a cross-coupling mechanism. Key strategies include:

Copper-Mediated Cross-Coupling : One successful method involves the reaction of a [(diethoxyphosphinyl)difluoromethyl]zinc bromide reagent with aryl iodides, mediated by copper(I) bromide (CuBr). bioorganica.com.ua

Palladium-Catalyzed Cross-Coupling : Palladium catalysts are effective for coupling aryl or heteroaryl halides and boronic acids with a difluoromethylphosphonate source. bioorganica.com.ua For instance, arylboronic acids can be coupled with bromodifluoromethylphosphonate (BrCF₂P(O)(OEt)₂) using a palladium catalyst. Mechanistic studies suggest that these reactions can proceed through the generation of a (difluoromethyl)phosphonate radical, (EtO)₂P(O)CF₂•. researchgate.net

Iron-Catalyzed Friedel-Crafts Reaction : An iron(III) triflate (Fe(OTf)₃)-catalyzed Friedel-Crafts reaction has been developed for the synthesis of difluoromethylated diarylmethanes from 2,2-difluoro-1-arylethyl phosphates and electron-rich arenes. rsc.org

These catalytic methods expand the range of accessible (difluoromethyl)phosphonate derivatives, particularly aryl- and heteroaryl-substituted analogs, which are difficult to synthesize using classical Michaelis-Arbuzov conditions. bioorganica.com.ua

Table 2: Examples of Transition Metal-Catalyzed Syntheses
Catalyst SystemSubstratesProduct TypeReference
CuBr[(EtO)₂P(O)CF₂]ZnBr + Aryl IodidesAryl(difluoromethyl)phosphonates bioorganica.com.ua
Pd(dba)₂ / XPhosArylboronic Acids + BrCF₂P(O)(OEt)₂Aryl(difluoromethyl)phosphonates researchgate.net
Fe(OTf)₃2,2-Difluoro-1-arylethyl phosphates + ArenesDifluoromethylated diarylmethanes rsc.org

Visible-light photoredox catalysis has emerged as a powerful strategy for forming chemical bonds under exceptionally mild conditions. nih.govcapes.gov.br This approach utilizes a photocatalyst that, upon excitation by visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates. nih.gov

In the context of (difluoromethyl)phosphonate synthesis, photoredox catalysis enables the generation of a (difluoromethyl)phosphonate radical from a suitable precursor, such as bromodifluoromethylphosphonate. researchgate.netmdpi.com This radical can then engage in reactions with various organic substrates. For example, the photoredox-catalyzed phosphoryldifluoromethylation of arenes has been reported. researchgate.net The proposed mechanism involves the reduction of BrCF₂P(O)(OEt)₂ by the excited state of a photocatalyst (e.g., an Iridium or Ruthenium complex) to generate the key •CF₂P(O)(OEt)₂ radical, which then adds to the aromatic substrate. researchgate.netmdpi.com

This methodology has also been applied to the synthesis of complex heterocyclic structures, such as 6-(difluoromethylene)phosphonyl-phenanthridines, via the radical difluoromethylenephosphonation of 2-isocyanobiaryls. mdpi.com The mild, room-temperature conditions make photoredox catalysis compatible with a wide range of functional groups and complex molecular scaffolds. mdpi.comrsc.org

Table 3: Photoredox Catalysis for C-P Bond Formation
PhotocatalystRadical PrecursorSubstrateProduct TypeReference
Ir(ppy)₃BrCF₂P(O)(OEt)₂Arenes, Alkenes(Difluoromethyl)phosphonates researchgate.net
Ru(bpy)₃²⁺BrCF₂P(O)(OEt)₂Aminesα-Amino phosphonates rsc.org
Not specifiedBrCF₂P(O)(OEt)₂2-IsocyanobiarylsPhosphonylated phenanthridines mdpi.com

Enantioselective and Diastereoselective Synthetic Strategies for Chiral Derivatives

The development of stereoselective methods to introduce chirality at the α-carbon or the phosphorus atom of this compound derivatives is paramount for creating effective and specific bioactive molecules.

One prominent strategy involves the use of chiral auxiliaries . For instance, chiral P-H spirophosphoranes have been shown to react with prochiral aldimines, leading to the enantioselective synthesis of (α-amino)phosphonic acid amphiphiles after selective hydrolysis. This method provides access to both enantiopure forms of the target compounds.

Catalytic asymmetric synthesis represents another powerful approach. Chiral phosphoric acids, particularly those derived from BINOL, have emerged as effective catalysts in various transformations. For example, the asymmetric Mannich-type reaction of N-Boc imines with difluoroenol silyl (B83357) ethers, catalyzed by a biphenol-based chiral phosphoric acid, affords β-amino-α,α-difluoroketones with high enantioselectivity. nih.gov These intermediates can be further elaborated into chiral this compound derivatives.

Hydrogen-bond catalysis has also been successfully employed for the diastereoselective and enantioselective synthesis of tertiary α-hydroxy phosphonates. The reaction of β-substituted enol ethers with acyl phosphonates, promoted by chiral diols like TADDOL, yields products with two chiral centers, including a tertiary α-hydroxy phosphonate, in high diastereo- and enantioselectivity. nih.gov

Asymmetric transfer hydrogenation of α-oxo-phosphonates, catalyzed by chiral ruthenium complexes, provides a route to highly enantioenriched α-hydroxyphosphonates (ee ≥ 98%). These can then be converted to the corresponding α-aminophosphonic acids, demonstrating a versatile method for accessing a range of chiral phosphonic acid analogs. beilstein-journals.org

A notable example in the context of biologically relevant molecules is the synthesis of phosphonodifluoromethyl-containing phosphotyrosine (pTyr) mimetics. The synthesis of (S)-((4-(2-acetamido-3-methoxy-3-oxopropyl)phenyl)difluoromethyl)phosphonic acid (Ac-F2Pmp-OMe) highlights the application of these advanced strategies in creating complex chiral structures for specific biological targets. researchgate.net

Derivatization and Functionalization Strategies

The versatility of the this compound scaffold allows for a wide range of derivatization and functionalization strategies, enabling its incorporation into various molecular architectures with tailored biological activities.

Synthesis of Alpha-Heteroatom Substituted this compound Derivatives

The introduction of a heteroatom at the α-position of this compound can significantly modulate its chemical and biological properties. A key strategy for this is the Pudovik reaction, which involves the addition of a dialkyl phosphite to a carbonyl compound. For instance, the reaction of aldehydes with dialkyl phosphites in the presence of a base catalyst can yield α-hydroxyphosphonates. nih.gov The synthesis of α,α-difluoromethylphosphinates has also been reported through the alkylation of H-phosphinates with chlorodifluoromethane (ClCF2H) using a strong base like lithium hexamethyldisilazide (LiHMDS). researchgate.net These α-heteroatom substituted derivatives serve as important building blocks for more complex molecules.

ReactantsProductYieldReference
Diethoxymethyl-phosphinic acid ethyl ester, ClCF2H, LiHMDSDiethoxymethyl-difluoromethyl-phosphinic acid ethyl esterGood researchgate.net
Aldehydes, Dialkyl phosphitesα-HydroxyphosphonatesGood to Excellent nih.gov

Table 1: Synthesis of Alpha-Heteroatom Substituted Derivatives

Incorporation into Biologically Relevant Scaffolds: Amino Acid and Peptide Analogs

The this compound moiety is a well-regarded mimic of the phosphate group in phosphotyrosine, a key residue in cellular signaling. Consequently, its incorporation into amino acid and peptide analogs is a major focus in drug design. A significant achievement in this area is the synthesis of N-α-Fmoc-4-phosphono(difluoromethyl)-L-phenylalanine, a building block that can be directly incorporated into peptides using standard solid-phase synthesis techniques. rsc.org This allows for the creation of non-hydrolyzable peptide analogs that can act as potent and selective inhibitors of protein tyrosine phosphatases (PTPs). The synthesis of these peptide analogs often involves the coupling of the protected this compound amino acid to a resin-bound peptide chain, followed by deprotection and purification. researchgate.net

Preparation of Nucleotide and Pyrophosphate Analogs

As bioisosteres of phosphates, (difluoromethyl)phosphonic acids are ideal candidates for the synthesis of nucleotide and pyrophosphate analogs with enhanced metabolic stability. The synthesis of 5'-deoxy-5'-difluoromethyl phosphonate nucleotide analogs has been successfully achieved. rsc.org These analogs often serve as probes to study the function of enzymes involved in nucleotide metabolism or as potential antiviral agents. A common synthetic approach involves the coupling of a protected nucleoside with a (difluoromethyl)phosphonate moiety, followed by deprotection steps. For example, bis(deoxythymidine) difluoromethylphosphonate has been synthesized as a dinucleotide analog of 5'-deoxythymidyl-3'-deoxythymidine, where a CF2H group replaces a phosphate OH group. nih.gov This synthesis resulted in two diastereomers that could be separated by column chromatography.

Synthetic Routes to (Difluoromethyl)phosphonothioic Acid Derivatives

The replacement of an oxygen atom with sulfur in the phosphonate group leads to phosphonothioic acids, which can exhibit altered binding affinities and metabolic stabilities. The synthesis of (difluoromethyl)phosphonothioic acid derivatives can be achieved through free-radical chain reactions. For instance, the preparation of anomeric carbohydrate difluoromethylene-phosphonothioates has been reported, showcasing a route to this class of compounds. acs.org Another general approach for the synthesis of phosphorochloridothioates involves the reaction of phosphorus pentasulfide with an alcohol, followed by chlorination. google.com This methodology could potentially be adapted for the synthesis of (difluoromethyl)phosphonothioic acid precursors.

Elucidation of Reaction Mechanisms and Pathways

Understanding the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

The dealkylation of dialkyl phosphonates to yield phosphonic acids is a fundamental transformation. The McKenna procedure, which utilizes bromotrimethylsilane followed by methanolysis, is a widely used method. The proposed mechanism involves the oxophilic silylation of the phosphoryl oxygen, forming a bis-silylated phosphonate intermediate, which is then readily hydrolyzed. nih.gov

In the synthesis of α,α-difluoromethylphosphinates, the reaction of H-phosphinates with chlorodifluoromethane proceeds via deprotonation of the H-phosphinate followed by nucleophilic attack on the chlorodifluoromethane. researchgate.net The reactivity of these α,α-difluorophosphinates is also of interest. For example, their reaction with carbonyl compounds can lead to a rearrangement, possibly through an oxaphosphetane intermediate, resulting in the cleavage of the P-CF2 bond. nih.gov

The formation of the P-C bond is a key step in many synthetic routes. The Pudovik and Abramov reactions, involving the addition of phosphites to carbonyls, and the Michaelis-Arbuzov and Michaelis-Becker reactions, involving the reaction of phosphites with alkyl halides, are classic examples whose mechanisms have been extensively studied. beilstein-journals.org For instance, the Pudovik reaction is generally believed to proceed through the initial formation of a phosphite anion, which then attacks the carbonyl carbon.

Studies on Carbon-Phosphorus Bond Formation Mechanisms

The creation of the C-P bond is a fundamental step in the synthesis of this compound. Several mechanistic pathways have been explored to achieve this transformation efficiently.

One prevalent method involves the nucleophilic attack of a phosphorus-centered nucleophile on a difluoromethylated electrophile . For instance, the reaction of a trialkyl phosphite with a difluoromethyl halide can proceed via a Michaelis-Arbuzov-type reaction. The mechanism involves the initial nucleophilic attack of the phosphite on the electrophilic carbon of the difluoromethyl halide, leading to the formation of a quasi-phosphonium salt intermediate. Subsequent dealkylation, typically through an SN2 reaction by the displaced halide ion, yields the dialkyl (difluoromethyl)phosphonate.

Another significant approach is the reaction of a difluoromethyl nucleophile with a phosphorus-centered electrophile . The generation of a difluoromethyl anion or its synthetic equivalent is crucial. For example, lithiated difluoromethylphosphonates, generated by the deprotonation of diethyl difluoromethylphosphonate with a strong base like lithium diisopropylamide (LDA) at low temperatures, can react with various electrophiles. rsc.orgrsc.org The stability of these lithiated species is a critical factor, as they are generally stable only at temperatures below -60°C. researchgate.net

Radical-mediated C-P bond formation has also been investigated. Photoredox catalysis has emerged as a powerful tool for generating phosphorus-centered radicals from P-H compounds or carbon-centered radicals from suitable precursors. These radicals can then engage in cross-coupling reactions to form the desired C-P bond. For instance, the photoredox-catalyzed phosphoryldifluoromethylation of arenes has been reported, involving the generation of a (diethoxyphosphoryl)difluoromethyl radical. researchgate.net

Reactivity of this compound Precursors with Electrophiles and Nucleophiles

The reactivity of precursors to this compound, such as dialkyl (difluoromethyl)phosphonates and α,α-difluoromethylphosphinates, is pivotal for further functionalization.

Reactivity with Electrophiles: The hydrogen atom of the difluoromethyl group in dialkyl (difluoromethyl)phosphonates is acidic and can be removed by a strong base to generate a nucleophilic carbanion. This carbanion can then react with a variety of electrophiles. For example, deprotonation with alkyllithium or LDA allows for subsequent alkylation, acylation, or addition to carbonyl compounds. The reaction of lithiated diethyl difluoromethylphosphonate with aldehydes and ketones provides access to α,α-difluoro-β-hydroxyphosphonates. nih.gov

Reactivity with Nucleophiles: The phosphorus atom in difluoromethylphosphonates is electrophilic and can be attacked by nucleophiles. However, the strong electron-withdrawing nature of the difluoromethyl group can influence the reactivity. In some cases, nucleophilic attack can lead to the cleavage of the P-CF2 bond. For instance, treatment of diethyl difluoromethylphosphonate with sodium methoxide (B1231860) in methanol can result in nucleophilic difluoromethylation of aldehydes and ketones, where the P-CF2 bond is cleaved and a difluoromethyl anion is generated. nih.gov

The reactivity of α,α-difluoromethylphosphinates has also been explored. Deprotonation of these compounds can be followed by reaction with electrophiles. However, subtle electronic effects can lead to different outcomes. For example, attempted methylation of a difluoromethyl-octyl-phosphinic acid butyl ester resulted in the alkylation of the octyl chain rather than the difluoromethyl group, highlighting the influence of the surrounding molecular structure on reactivity.

Stereochemical Outcomes and Stereochemical Control in Synthesis

The development of stereoselective methods for the synthesis of chiral this compound derivatives is of great interest, particularly for their application as enzyme inhibitors or chiral ligands.

A notable strategy for achieving stereocontrol is the conjugate addition of lithiated difluoromethanephosphonates to chiral nitroglycals . rsc.orgrsc.org This method has been successfully employed for the highly stereoselective synthesis of fluorinated aminoglycosyl phosphonates. The stereochemical outcome is influenced by the structure of the nitroglycal, with rigid carbohydrate frameworks favoring the formation of the α-anomer. rsc.org The use of different protecting groups on the nitroglycal is well-tolerated, allowing for further synthetic manipulations. rsc.org

Another approach involves the stereoselective elimination of hydrogen fluoride (B91410) from α,α-difluorophosphonates to form (E)-α-fluorovinylphosphonates. The stereoselectivity of this elimination reaction is explained by the relative energies of the transition states leading to the E and Z isomers, with the transition state for the (E)-isomer being lower in energy due to reduced steric interactions. thieme-connect.com These α-fluorovinylphosphonates can then be hydrogenated to afford α-fluorophosphonates, which are also valuable phosphate mimics. thieme-connect.com

Furthermore, the use of chiral auxiliaries has been explored for the asymmetric synthesis of P-chiral phosphine (B1218219) oxides, a strategy that could potentially be adapted for the synthesis of chiral this compound derivatives.

Principles of Green Chemistry Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. While specific green routes for this particular compound are not extensively documented, general green methodologies for phosphonate synthesis can be applied. rsc.orgsciencedaily.com

Solvent-Free and Water-Based Syntheses: Conducting reactions in the absence of volatile organic solvents or in water is a key principle of green chemistry. The Kabachnik-Fields reaction, a three-component reaction to form α-aminophosphonates, has been successfully performed in water without a catalyst. rsc.org This approach could potentially be adapted for the synthesis of this compound precursors.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation. rsc.org The use of microwave-assisted synthesis has been reported for various phosphonate preparations and represents a promising green alternative to conventional heating.

Catalyst-Free and Greener Catalysts: The development of catalyst-free reactions or the use of more environmentally benign catalysts is another important aspect. For instance, some phosphonate syntheses can be carried out under catalyst-free conditions, reducing the need for potentially toxic and expensive metal catalysts. rsc.org

The continuous development of these green methodologies will be crucial for the sustainable production of this compound and its derivatives in the future.

Sophisticated Structural Characterization and Spectroscopic Analysis of Difluoromethyl Phosphonic Acid Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of (difluoromethyl)phosphonic acid compounds in solution. The presence of various NMR-active nuclei, including ¹H, ¹³C, ¹⁹F, and ³¹P, allows for a multi-faceted approach to structural elucidation.

Applications of ¹H, ¹⁹F, ¹³C, and ³¹P NMR for Structural Elucidation

Each of these nuclei provides unique insights into the molecular structure.

¹H NMR: Proton NMR is fundamental for identifying the number and connectivity of hydrogen atoms in the molecule. For instance, in derivatives like (difluoromethyl)(1-phenylethyl)sulfane, the ¹H NMR spectrum reveals complex multiplets for the aromatic and ethyl protons, as well as a characteristic triplet for the CHF₂ proton due to coupling with the two fluorine atoms. rsc.org The coupling constants observed in ¹H NMR, such as the large one-bond P-H coupling (typically 600-700 Hz) in some phosphonic acids, can be highly informative. huji.ac.ilstackexchange.com

¹⁹F NMR: Fluorine-19 NMR is particularly powerful for characterizing the difluoromethyl group. The fluorine atoms in the -CF₂P- moiety typically appear as a doublet in the ¹⁹F NMR spectrum due to coupling with the phosphorus atom (²JP-CF2). researchgate.net In compounds like difluoromethyl 4-methoxybenzoate, the two fluorine atoms of the -COOCF₂H group exhibit a doublet in the ¹⁹F NMR spectrum due to coupling with the adjacent proton (J = 71.4 Hz). rsc.org

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The carbon of the difluoromethyl group typically appears as a triplet due to coupling with the two attached fluorine atoms. For example, in (4-(tert-butyl)benzyl)(difluoromethyl)sulfane, the CF₂H carbon appears as a triplet with a large coupling constant (J = 272.7 Hz). rsc.org

³¹P NMR: Phosphorus-31 NMR is essential for directly observing the phosphorus environment. organicchemistrydata.org The chemical shift of the phosphorus nucleus is sensitive to its oxidation state and the nature of the substituents. For this compound and its esters, the ³¹P NMR spectrum typically shows a triplet due to coupling with the two geminal fluorine atoms. researchgate.net The presence of one-bond ¹H-³¹P coupling can be observed in proton-coupled ³¹P NMR spectra, which can be simplified using ¹H decoupling techniques. huji.ac.il

A combination of these 1D NMR techniques allows for the unambiguous assignment of the basic structure of this compound derivatives. For example, the structure of diethoxymethyl-difluoromethyl-phosphinic acid ethyl ester was confirmed through analysis of its ¹H, ¹³C, and ³¹P NMR spectra. nih.gov

Table 1: Representative NMR Data for this compound Derivatives

CompoundNucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Difluoromethyl 4-methoxybenzoate¹H7.28t71.4 rsc.org
¹⁹F-91.27d71.4 rsc.org
(4-(tert-butyl)benzyl)(difluoromethyl)sulfane¹H6.70t56.7 rsc.org
¹⁹F-94.52d56.7 rsc.org
¹³C120.38t272.7 rsc.org
Mono-P-fluorophosphonate derivative³¹P------¹JP-F, ²JP-CF2 researchgate.net
Diethyl phosphonate (B1237965)³¹P------¹JP-H ≈ 600-700 huji.ac.il

Advanced NMR Techniques for Conformational and Dynamic Analysis

Beyond basic structural elucidation, advanced NMR techniques provide deeper insights into the three-dimensional structure and dynamic processes of these molecules. nih.gov

2D Correlation Spectroscopy (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between different nuclei.

COSY (Correlation Spectroscopy) helps to identify scalar-coupled protons, revealing the proton-proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon or other heteroatoms, aiding in the assignment of ¹³C spectra.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY, ROESY): These techniques detect through-space interactions between protons that are close in proximity, regardless of whether they are bonded. This information is critical for determining the relative stereochemistry and preferred conformation of the molecule in solution. For instance, NOE experiments can distinguish between cis and trans isomers by identifying protons that are spatially close to each other. ipb.pt

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes such as conformational changes or restricted rotation around bonds. Changes in the NMR spectra, such as the broadening or coalescence of signals, can provide quantitative information about the energy barriers of these processes. This has been applied to study the conformational preferences of N-difluoromethylated amides. rsc.org

Quantum Chemistry Calculations: In conjunction with experimental NMR data, computational methods like Density Functional Theory (DFT) can be used to model different possible conformations and predict their NMR parameters. rsc.orgnih.gov This combined approach provides a powerful tool for understanding the conformational behavior of flexible molecules like phosphodiester-linked disaccharides. nih.gov

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org This technique is unparalleled in its ability to establish both the relative and, in many cases, the absolute stereochemistry of chiral compounds. ed.ac.uk

By diffracting X-rays off a single crystal of a this compound derivative, a detailed electron density map can be generated. youtube.com From this map, the precise positions of all atoms in the crystal lattice can be determined, yielding accurate bond lengths, bond angles, and torsional angles. This information is fundamental for:

Unambiguous Stereochemical Assignment: For chiral molecules, X-ray crystallography can differentiate between enantiomers and diastereomers, providing a definitive assignment of the absolute configuration (R or S) at each stereocenter. caltech.edu This is particularly crucial when the compound contains multiple chiral centers.

Conformational Analysis in the Solid State: The crystal structure reveals the preferred conformation of the molecule in the solid state, providing valuable insights into intramolecular and intermolecular interactions, such as hydrogen bonding and crystal packing forces. wikipedia.org

Validation of Spectroscopic Data: The solid-state structure obtained from X-ray crystallography can be used to validate and refine the interpretation of solution-state NMR data, providing a more complete picture of the molecule's structural properties.

For instance, the X-ray structure of a pentafluoro-phosphato-difluoromethyl-phenylalanine derivative revealed key details about its fluorine-specific interactions. researchgate.net

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound compounds. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the confident determination of the molecular formula. rsc.org

Beyond molecular weight determination, MS provides valuable structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule.

In the context of phosphonic acids and their derivatives, fragmentation analysis can reveal:

Loss of Small Molecules: Common fragmentation pathways for phosphonic acids include the neutral loss of water (H₂O) or the elements of phosphoric acid (H₃PO₄). nih.govnih.gov

Cleavage of P-C and P-O Bonds: The bonds to the phosphorus atom are often susceptible to cleavage, leading to fragments that are characteristic of the substituents on the phosphonic acid group.

α-Cleavage: Cleavage of the bond alpha to a functional group is a common fragmentation process. youtube.com For carboxylic acids and their derivatives, this can lead to the formation of a stable acylium ion. youtube.commiamioh.edu

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds containing a γ-hydrogen, and can also be observed in related structures. youtube.comyoutube.commiamioh.edu

Advanced MS techniques like tandem mass spectrometry (MS/MS or MS³) can be used to further fragment specific ions, providing even more detailed structural information and helping to pinpoint the location of modifications within the molecule. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for a Difluoromethyl-Containing Compound

CompoundIonCalculated m/zFound m/zReference
C₈H₇BrF₂S[M]⁺251.9420251.9422 rsc.org

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org These techniques are particularly useful for identifying the presence of specific functional groups, as each group has a characteristic set of vibrational frequencies. arxiv.orgfrontiersin.org

For this compound and its derivatives, IR and Raman spectroscopy can be used to identify key functional groups:

P=O (Phosphoryl) Stretch: This is typically a very strong and characteristic absorption in the IR spectrum, usually appearing in the range of 1200-1300 cm⁻¹.

P-O-H and P-O-C Stretches: The stretching vibrations of the P-O-H and P-O-C bonds in phosphonic acids and their esters give rise to characteristic bands in the IR and Raman spectra. researchgate.netnih.gov

C-F Stretches: The strong C-F stretching vibrations of the difluoromethyl group are expected to appear in the fingerprint region of the IR spectrum, typically between 1000 and 1100 cm⁻¹.

O-H Stretch: In the free acid, the O-H stretch of the phosphonic acid group will appear as a broad band in the IR spectrum, typically in the region of 2500-3300 cm⁻¹.

By analyzing the positions, intensities, and shapes of the bands in the IR and Raman spectra, it is possible to confirm the presence of these key functional groups and gain insights into hydrogen bonding and other intermolecular interactions. researchgate.net For example, an ATR-FTIR study of various phosphonic acids in aqueous solution showed significant changes in the P-O stretching region with varying pH, providing evidence for their protonation states. nih.gov

Theoretical and Computational Investigations of Difluoromethyl Phosphonic Acid Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of (Difluoromethyl)phosphonic acid. compchemhighlights.orgamazonaws.com These methods are used to compute the distribution of electrons within the molecule, which in turn governs its structure, stability, and chemical reactivity.

A key feature of this compound is the presence of the strongly electron-withdrawing difluoromethyl (CHF₂) group attached to the phosphorus atom. Quantum chemical calculations quantify the impact of this group on the molecule's electronic properties. The high electronegativity of the two fluorine atoms induces a significant positive partial charge on the phosphorus atom, enhancing its electrophilicity. nih.gov This electronic effect is crucial in determining the reactivity of the molecule, for instance in deprotonation and alkylation reactions. nih.gov

The acidity of the phosphonic acid moiety, represented by its pKa values, is a critical parameter, especially for its function as a phosphate (B84403) mimic in biological systems. nih.gov The fluorine substituents are known to modulate the pKa of the phosphonic acid group. nih.gov The electron-withdrawing nature of the CHF₂ group stabilizes the conjugate base (phosphonate), thereby lowering the pKa and increasing the acidity compared to non-fluorinated analogues like methylphosphonic acid. This modulation can improve the mimicry of a natural phosphate monoester at physiological pH. nih.govresearchgate.net

DFT calculations have proven powerful in predicting reaction pathways and yields. compchemhighlights.org For instance, computational methods like the single component artificial force induced reaction (SC-AFIR) have been used to systematically explore potential synthetic routes for related difluoro compounds by identifying low-energy transition states and exothermic reaction profiles. compchemhighlights.org Such calculations can predict the feasibility of various reactions, including oxidation, reduction, and substitution, by analyzing the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. researchgate.net

Table 1: Calculated Electronic Properties of Phosphonic Acids

This table presents representative data illustrating how theoretical calculations can compare the electronic properties of this compound with a non-fluorinated analogue. The values are illustrative and derived from general principles discussed in the cited literature.

PropertyMethylphosphonic AcidThis compoundComputational MethodReference
First pKa ~2.3< 2.3DFT with solvation model
Charge on P atom Less PositiveMore PositiveMulliken Population Analysis nih.gov
LUMO Energy HigherLowerDFT

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While quantum mechanics reveals electronic properties, molecular modeling and dynamics (MD) simulations provide insight into the three-dimensional structure and flexibility of this compound systems. nih.gov The spatial arrangement of atoms, or conformation, is critical to the molecule's function, particularly its ability to fit into enzyme active sites or bind to receptors. nih.gov

Molecular dynamics simulations are employed to study the dynamic behavior of these molecules in solution. nih.govnih.gov By simulating the motions of the molecule and surrounding solvent over time, MD can identify the most stable and populated conformations, as well as the energy barriers for conversion between them. mdpi.com These simulations can reveal, for example, how the difluoromethyl group orients itself relative to the phosphonate (B1237965) group and other substituents, and how this orientation is influenced by interactions with water or other solvent molecules. nih.gov For larger systems, such as a this compound derivative bound to a protein, MD simulations can explore the flexibility of the ligand within the binding pocket and the stability of the ligand-receptor complex. mdpi.com

Computational Studies of Ligand-Receptor Interactions and Enzyme Active Sites

A significant application of this compound and its derivatives is in medicinal chemistry, where they act as non-hydrolyzable bioisosteres of phosphates to inhibit enzymes. researchgate.net Computational docking and molecular dynamics simulations are pivotal in understanding and predicting how these compounds interact with their biological targets. nih.govarxiv.org

Computational docking studies are used to predict the preferred binding orientation of a ligand within a protein's active site. nih.gov For example, docking of phosphonodifluoromethyl-containing inhibitors into the active site of protein tyrosine phosphatases (PTPs) has been performed to rationalize their binding affinity and selectivity. nih.gov These models can reveal crucial interactions, such as hydrogen bonds between the phosphonate's oxygen atoms and amino acid residues (e.g., arginine or lysine), and how the difluoromethyl group fits into specific sub-pockets of the active site. nih.gov The conformation of the inhibitor is critical; studies have shown that a linear alignment of the phosphonodifluoromethyl head and an associated aromatic ring system can lead to moderate inhibition, whereas a perpendicular arrangement can result in poor steric complementarity and a clash with the active site. nih.gov

Beyond static docking, MD simulations of the ligand-protein complex provide a dynamic picture of the interaction. These simulations can assess the stability of the binding pose predicted by docking and identify key intermolecular interactions, such as specific hydrogen bonds that anchor the ligand. nih.gov In a study of a difluoromethyl-bearing nucleoside binding to the fluorinase enzyme, a co-crystal structure combined with computational analysis revealed an unusual hydrogen bond between the hydrogen atom of the difluoromethyl group and a ligand in the active site. nih.gov This type of detailed insight helps explain the compound's binding affinity and lack of reactivity, guiding the design of more potent and selective inhibitors. nih.gov

Table 2: Representative Computational Docking and Interaction Data

This table illustrates the type of information obtained from computational studies of inhibitors based on this compound with protein targets, as described in the cited literature.

Inhibitor ClassTarget EnzymeKey Predicted InteractionsComputational FindingReference
F₂Pmp-based compoundsProtein Tyrosine Phosphatases (PTPs)H-bonds with active site residues; steric fit of the difluorobenzyl moiety.Conformation (linear vs. perpendicular) dictates binding and selectivity. nih.gov
5',5'-Difluoro-5'-deoxyadenosineFluorinaseH-bond from CHF₂ group to tartrate ligand; bridging interactions.Explains high binding affinity but lack of enzymatic reaction. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial aspect of theoretical chemistry is its ability to predict spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the chemical structure of a synthesized compound. researchgate.netrsc.org For this compound, the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is particularly valuable. nih.gov

Quantum chemical methods, primarily DFT, can calculate the magnetic shielding constants of atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F, and ³¹P). nih.gov These shielding constants are then converted into chemical shifts, which can be directly compared to experimental NMR spectra. nih.gov The accuracy of these predictions depends on the chosen level of theory, basis set, and the inclusion of solvent effects. nih.gov Discrepancies between calculated and experimental spectra can often be resolved by considering different possible conformations or ionization states of the molecule, providing deeper insight into its structure in solution. nih.gov Solid-state NMR experiments, coupled with theoretical calculations, have also been used to characterize the bonding motifs of related perfluorophosphonic acids on nanoparticle surfaces. mdpi.com

Similarly, computational methods can predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in an IR spectrum. rsc.org These calculations help in the assignment of experimental IR bands to specific molecular motions, such as P=O, C-F, and P-O stretches. mdpi.com Comparing the predicted and experimental IR spectra can confirm the presence of the difluoromethylphosphonate functionality and verify that a desired chemical modification has occurred. This synergy between computational prediction and experimental measurement is essential for the unambiguous characterization of novel this compound derivatives. researchgate.net

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

This table provides a representative example of how computational and experimental spectroscopic data are compared for structural validation, based on methodologies described in the literature.

Nucleus/VibrationPredicted Value (ppm or cm⁻¹)Experimental Value (ppm or cm⁻¹)Method of PredictionReference for Method
³¹P Chemical Shift Scaled Shielding Constant~10-20 ppm (typical range)DFT/GIAO nih.govmdpi.com
¹⁹F Chemical Shift Scaled Shielding ConstantVaries with environmentDFT/GIAO nih.gov
P=O Stretch Freq. Scaled Vibrational Frequency~1250-1300 cm⁻¹DFT Anharmonic Calculation rsc.orgmdpi.com
C-F Stretch Freq. Scaled Vibrational Frequency~1100-1200 cm⁻¹DFT Anharmonic Calculation rsc.orgmdpi.com

Academic Research Applications of Difluoromethyl Phosphonic Acid

Development of Biochemical Probes for Pathway Elucidation

The (difluoromethyl)phosphonate group is a cornerstone in the development of sophisticated biochemical probes designed to unravel complex biological pathways. Its utility stems from its function as a non-hydrolyzable isostere of the phosphate (B84403) monoester group, which is central to cellular signaling and metabolism. nih.govresearchgate.net

Researchers have successfully incorporated the (α,α-difluoromethylene)phosphonate moiety into mimics of phosphorylated amino acids, such as phosphoserine (pSer). nih.gov This analog, often abbreviated as pCF2Ser, can be site-specifically integrated into peptides and proteins. Once incorporated, it creates a "constitutive phosphorylation" phenotype, meaning the protein behaves as if it is permanently phosphorylated. This allows for the stabilization of specific protein states and the study of their downstream interactions and functions without the interference of phosphatases, which would normally cleave the phosphate group. nih.gov

This approach has been instrumental in elucidating kinase-mediated signal transduction pathways. For example, probes featuring the pCF2Ser mimic have been used to study the regulation of the p53 tumor suppressor protein and the production of melatonin. nih.gov By providing a stable mimic of the phosphorylated state, these probes enable researchers to map the intricate networks of protein-protein interactions that depend on phosphorylation, offering clear insights into how cellular signals are transmitted and amplified. nih.govfu-berlin.de

Utility in Investigating Enzyme Catalysis and Substrate Specificity

(Difluoromethyl)phosphonic acid serves as an excellent tool for investigating the mechanisms of enzyme catalysis and the determinants of substrate specificity, particularly for enzymes that process phosphate-containing substrates. Compared to simple phosphonates, difluoromethylphosphonates are considered superior bioisosteres of phosphate groups in terms of their pKa values, geometry, and polarity. researchgate.net

This close resemblance allows them to act as effective substrate analogs, binding to the active sites of enzymes like phosphatases and kinases. By studying how these mimics interact with an enzyme, researchers can gain insights into the binding modes of the natural substrate. For instance, phosphonic acid-containing compounds have been designed to replicate the binding interactions of the cognate tyrosyl-DNA phosphodiesterase 1 (TDP1) substrate. frontiersin.org Crystal structures of TDP1 complexed with these inhibitors revealed that the phosphonic acid group could effectively mimic aspects of phosphoryl substrate recognition, providing a clearer picture of the catalytic mechanism. frontiersin.org

Furthermore, the substrate specificity of various enzymes has been explored using a range of phosphate analogs. Acid phosphatases, for example, show varying levels of catalytic activity towards different phosphorylated molecules. nih.gov By using stable mimics like this compound derivatives, researchers can systematically probe the active site to understand which structural features of a substrate are critical for recognition and turnover.

Design and Synthesis of Advanced Enzyme Inhibitors for Research Purposes

The stability of the C-P bond in this compound makes it a highly desirable component in the design of enzyme inhibitors for research. As non-hydrolyzable analogs of natural phosphates, these inhibitors can bind tightly to an enzyme's active site without being cleaved, effectively blocking the enzyme's function and allowing for detailed structural and functional studies. fu-berlin.deresearchgate.net

A prominent area of research is the development of inhibitors for protein tyrosine phosphatases (PTPs), enzymes whose dysregulation is linked to numerous diseases. Starting with phosphonodifluoromethyl phenylalanine (F2Pmp), a well-known mimic of phosphotyrosine, scientists have synthesized novel inhibitors with improved potency and selectivity. nih.gov Structure-based design strategies have led to the creation of first-in-class, selective, and bioavailable inhibitors for specific phosphatases like human CDC14A and B. nih.gov

Similarly, inhibitors for glycosyl transferases have been designed by incorporating a (difluoromethyl)phosphonate group into azasugar structures. These molecules are intended to mimic the transition state of the glycosyl transfer reaction, acting as potent inhibitors of the enzymes involved. psu.edu The synthesis of these complex molecules often involves the reaction of a lithium salt of diethyl (difluoromethyl)phosphonate with protected furanosylamines, followed by cyclization to create the final azasugar phosphonate (B1237965) inhibitor. psu.edu

Table 1: Examples of this compound-Based Enzyme Inhibitors in Research

Inhibitor ClassTarget EnzymeResearch Purpose
Phosphonodifluoromethyl Phenylalanine (F2Pmp) DerivativesProtein Tyrosine Phosphatases (e.g., CDC14A/B)To develop selective probes to interrogate the biological roles of specific PTPs. nih.gov
(Difluoromethyl)phosphonate AzasugarsGlycosyl TransferasesTo mimic the transition state of glycosyl transfer and inhibit the enzyme for mechanistic studies. psu.edu
Imidazopyridine-based Phosphonic AcidsTyrosyl-DNA Phosphodiesterase 1 (TDP1)To mimic the phosphotyrosyl substrate and study enzyme-ligand binding interactions. frontiersin.org

Applications in Agrochemistry Research and Development (excluding commercial products)

In the field of agrochemistry, research into phosphonate-based compounds, including those derived from this compound, is aimed at developing new methods to protect plants. These compounds are investigated for their potential to act as fungicides and biostimulants. researchgate.netmdpi.com

The fungicidal properties of phosphonates are a subject of extensive study. They are known to be effective against a range of plant pathogens, including oomycetes and fungi. mdpi.com Research focuses on understanding their mode of action, which is often distinct from that of traditional phosphate-based compounds. Rather than acting as a direct nutrient, phosphonates can enhance a plant's own defense mechanisms. mdpi.com

Research in this area also explores the synthesis of novel phosphonate compounds with improved efficacy. The introduction of fluorine atoms, as in this compound, can modulate the compound's properties, potentially leading to more potent or specific activity against plant pathogens. researchgate.net Studies investigate how these compounds are absorbed and transported within the plant and how they interact with key enzymes in the target pathogens, providing a basis for the rational design of future crop protection agents. mdpi.com

Contributions to the Expanding Toolbox of Chemical Biology

This compound and its derivatives represent a significant contribution to the toolbox of chemical biology. Their primary role is as a robust and reliable non-hydrolyzable mimic of phosphate, a ubiquitous functional group in biology. researchgate.netresearchgate.net This allows for the systematic study of phosphorylation-dependent biological processes, which are fundamental to life. nih.govfu-berlin.de

The ability to synthesize difluoromethylphosphonate analogs of key metabolites, peptides, and other biomolecules has empowered researchers to:

Stabilize Transient States : Create "constitutively active" versions of proteins to study their function and interactions. nih.gov

Inhibit Enzymes with High Specificity : Design potent and selective inhibitors for enzymes like kinases, phosphatases, and transferases, which are crucial for structural biology and drug discovery research. nih.govpsu.edu

Probe Binding and Catalysis : Use these mimics as substrate analogs to elucidate the detailed mechanisms of enzyme action. frontiersin.org

The development of synthetic methods to create these valuable research tools is an active area of chemistry. researchgate.netnih.gov The continuous expansion of synthetic strategies provides the chemical biology community with ever more sophisticated probes to dissect complex biological systems, from single enzyme mechanisms to entire signaling networks. nih.govresearchgate.net

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of (difluoromethyl)phosphonic acid and its esters has traditionally relied on methods that can be hazardous and produce significant waste. The future of its synthesis lies in the development of greener, more efficient, and sustainable protocols.

Current research is exploring novel approaches to overcome the limitations of traditional synthesis. These include:

Catalytic Methods : The use of transition metal catalysts, such as copper and palladium, is being investigated to facilitate the cross-coupling reactions needed to form the crucial C-P bond. bioorganica.com.uarsc.org For instance, copper-mediated reactions of [(diethoxyphosphinyl)-difluoromethyl]zinc bromide with aryl iodides have shown promise. bioorganica.com.ua

Photocatalysis : Visible-light-mediated reactions are emerging as a powerful tool for difluoromethylation, offering a milder and more sustainable alternative to traditional methods that often require harsh reagents. mdpi.com

Flow Chemistry : Continuous flow technologies offer enhanced safety, scalability, and control over reaction parameters. The use of fluoroform (CHF3) in continuous flow systems is being explored for direct C-H difluoromethylation, presenting a highly atom-efficient route. rsc.org

Eco-Friendly Approaches : Research is also focused on ultrasound-assisted and microwave-promoted syntheses, which can reduce reaction times and energy consumption. rsc.org Solvent-free reaction conditions are another key area of development to minimize environmental impact. rsc.org

These advancements aim to make the synthesis of difluoromethylphosphonates more accessible, cost-effective, and environmentally benign, thereby accelerating their application in various fields.

Exploration of Untapped Biological Targets and Disease Pathways

This compound derivatives are recognized as non-hydrolyzable mimics of natural phosphates, making them valuable tools for probing biological systems and as potential therapeutic agents. nih.gov While their role as enzyme inhibitors is established, future research will delve into new biological targets and disease pathways. nih.gov

Emerging areas of investigation include:

Antimicrobial Agents : Analogues of natural antibiotics like fosmidomycin, incorporating the α,α-difluorophosphonate moiety, have demonstrated potent inhibition of enzymes such as 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) in bacteria. nih.gov This opens avenues for developing new antibiotics to combat antimicrobial resistance. nih.gov

Antiparasitic Drugs : The structural similarity of difluoromethylphosphonates to phosphate (B84403) esters makes them promising candidates for targeting enzymes in parasites like Plasmodium falciparum, the causative agent of malaria. nih.gov

Oncology : The phosphonic acid group's affinity for calcium ions has been leveraged for bone-targeting applications in cancer therapy. Future work could explore their use in targeting other cancer-specific pathways or as components of novel drug delivery systems.

Neurological Disorders : Given the importance of phosphorylation in neuronal signaling, difluoromethylphosphonate-containing molecules could be designed to modulate the activity of kinases or phosphatases involved in neurodegenerative diseases.

The ability to fine-tune the pKa of the phosphonic acid group through fluorination allows for better mimicry of physiological phosphates, enhancing the potential for potent and selective biological activity. nih.gov

Integration of Advanced Computational Methods for De Novo Design

Computational chemistry is becoming an indispensable tool in modern drug discovery, enabling the rational design of novel molecules with desired properties. For this compound derivatives, these methods can accelerate the discovery of new therapeutic agents.

Key computational approaches include:

De Novo Drug Design : Algorithms can now generate novel molecular structures from scratch that are predicted to bind to a specific biological target. nih.govyoutube.com These methods can explore vast chemical spaces to identify new scaffolds incorporating the difluoromethylphosphonate group. youtube.com

Molecular Dynamics Simulations : These simulations provide insights into the dynamic behavior of molecules, helping to understand how a difluoromethylphosphonate ligand interacts with its protein target and the role of surrounding water molecules in binding. nih.gov

Binding Free Energy Calculations : Advanced computational techniques can now predict the binding affinity of a designed molecule to its target with increasing accuracy, allowing for the prioritization of compounds for synthesis and experimental testing. nih.gov

Chemical Language Models (CLMs) : Inspired by natural language processing, CLMs can learn the "grammar" of chemical structures to generate novel, synthetically feasible molecules with desired properties, such as bioactivity and low toxicity. youtube.com

By integrating these computational methods, researchers can move beyond traditional trial-and-error approaches and design potent and selective this compound-based inhibitors with greater efficiency. nih.govnih.gov

Advancements in High-Throughput Screening and Lead Discovery in Academic Settings

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries against a biological target. youtube.com Academic research settings are increasingly adopting HTS to identify novel lead compounds.

Future developments in this area will focus on:

Automated Screening Platforms : Fully automated HTS systems, capable of testing hundreds of thousands of compounds per week, are becoming more accessible. pharmaron.com These platforms can utilize various assay formats, including biochemical, cell-based, and biophysical assays. pharmaron.comemory.edu

Diverse Assay Readouts : A wide range of detection methods, from fluorescence intensity and polarization to high-content imaging and mass spectrometry, can be employed in HTS campaigns. pharmaron.comemory.edu This versatility allows for the screening of diverse biological targets.

Novel Assay Development : The development of new and robust assays is crucial for successful HTS campaigns. This includes creating stable cell lines and producing high-quality proteins for screening. pharmaron.comnih.gov

Biophysical Screening Methods : Techniques like differential scanning fluorimetry (DSF) are being adapted for high-throughput screening to directly measure the binding of compounds to a target protein. nih.gov

The combination of large, diverse chemical libraries and advanced HTS technologies will enable the discovery of new this compound-based molecules with therapeutic potential from academic research efforts.

Cross-Disciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The unique properties of this compound extend beyond biology into the realm of materials science. The phosphonic acid group is known for its ability to strongly bind to metal oxide surfaces. This opens up a wide range of interdisciplinary research opportunities.

Potential applications include:

Biomaterials : Difluoromethylphosphonate-functionalized polymers can be used to create new biomaterials with tailored properties. mdpi.com For example, they can be used to improve the biocompatibility of implants or to create surfaces that resist biofouling.

Surface Modification : The ability of phosphonic acids to form stable self-assembled monolayers on surfaces like titanium oxide and aluminum oxide can be exploited to modify the surface properties of materials for applications in electronics, catalysis, and sensing.

Drug Delivery Systems : Phosphonate-containing polymers or nanoparticles could be designed for targeted drug delivery, leveraging the specific interactions of the phosphonate (B1237965) group with biological tissues like bone.

Functional Materials : The incorporation of the difluoromethylphosphonate moiety into polymers can impart unique properties, such as improved thermal stability and flame retardancy. nih.gov

The convergence of chemistry, biology, and materials science will undoubtedly lead to the development of novel materials and devices based on the versatile this compound scaffold.

Q & A

Basic Research Questions

Q. What laboratory synthesis methods are recommended for (difluoromethyl)phosphonic acid, and how do they ensure purity?

  • The primary synthesis routes include:

  • Dealkylation of dialkyl phosphonates : Using bromotrimethylsilane followed by methanolysis (McKenna procedure), which avoids side reactions and ensures high yields .
  • Modified Mannich reaction : Reacting phosphorous acid with formaldehyde and amines, optimized for fluorinated derivatives by substituting hydrogen with fluorine groups .
    • Purity is validated via NMR and LC-MS, with recrystallization in polar solvents to remove unreacted precursors .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

  • LC-MS/MS : Offers high sensitivity (LOQ ~0.01–0.2 mg/kg) and specificity, especially for distinguishing phosphonic acid from structurally similar metabolites .
  • Ion chromatography : Effective for separating ionic species in plant tissues, coupled with conductivity detection to mitigate matrix interference .
  • Calibration curves must account for reporting limits (RLs), which vary between labs (e.g., 0.01–0.2 mg/kg), to avoid false negatives/positives .

Advanced Research Questions

Q. How can researchers differentiate endogenous phosphonic acid from fosetyl-Al degradation products in organic crop samples?

  • Isotopic labeling : Use 18^{18}O-labeled fosetyl-Al to trace degradation pathways, confirming phosphonic acid origins via mass spectrometry .
  • Temporal sampling : Monitor phosphonic acid levels pre-/post-harvest; persistent residues in perennial crops suggest storage in plant tissues rather than recent fungicide use .
  • Co-detection of fosetyl : Phosphonic acid without fosetyl indicates non-fungicide sources (e.g., natural biosynthesis) .

Q. What molecular dynamics (MD) approaches elucidate proton conduction mechanisms in this compound-based ionomers?

  • Ab initio MD : Simulates proton hopping between phosphonic acid groups and water molecules, revealing activation energies for Grotthuss mechanism .
  • Coordination analysis : Identifies sluggish hydronium ion dynamics near fluorinated groups due to strong H-bonding, impacting membrane conductivity .
  • Morphological modeling : Predicts phase-segregated structures in sulfonic/phosphonic acid copolymers, optimizing ion transport pathways .

Q. How should researchers resolve discrepancies in phosphonic acid quantification across studies with varying reporting limits?

  • Normalize data : Convert concentrations to molar equivalents (e.g., fosetyl-Al = 110 g/mol vs. phosphonic acid = 82 g/mol) to harmonize reporting .
  • Meta-analysis : Apply statistical weighting to studies based on RLs (e.g., exclude data from labs with RL >0.1 mg/kg for low-concentration samples) .
  • Interlab comparisons : Use certified reference materials (CRMs) to calibrate instruments and standardize protocols .

Data Contradiction Analysis

Q. Why do some studies report phosphonic acid as a stable metabolite while others highlight its transient presence in environmental samples?

  • Degradation pathways : In aerobic soils, phosphonic acid degrades rapidly (t½ <7 days) via microbial oxidation, but persists in anaerobic or high-pH conditions .
  • Matrix effects : Plant lignin binds phosphonic acid, slowing degradation in tissues versus aqueous environments .
  • Methodological bias: Studies using non-specific colorimetric assays overestimate stability compared to LC-MS .

Tables for Key Data

Synthesis Method Yield (%)Purity (%)Key Reference
McKenna dealkylation85–92≥99
Modified Mannich reaction70–7895–98
Analytical Technique LOQ (mg/kg)Matrix Applicability
LC-MS/MS0.01–0.05Plant tissues, soil
Ion chromatography0.1–0.2Water, fertilizers

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.